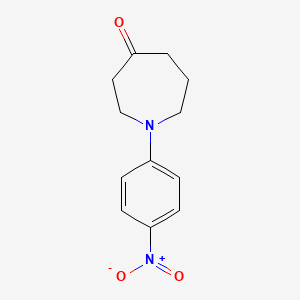
1-(4-Nitrophenyl)azepan-4-one
Cat. No. B8332057
M. Wt: 234.25 g/mol
InChI Key: GNWDWYRLUNINKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08710049B2
Procedure details


To a dry round bottom flask was added 2M oxalyl chloride (1.392 mL, 2.78 mmol) and CH2Cl2 (10 mL). The resulting solution was cooled to −78° C. DMSO (0.395 mL, 5.57 mmol) was then slowly added to the solution over 10 min. The reaction was stirred at −78° C. for 20 mins. Then 1-(4-nitrophenyl)azepan-4-ol (470 mg, 1.989 mmol) dissolved in CH2Cl2 (5 ml) was added to the reaction and the reaction was stirred at −78° C. for 1.5 hr. After this time, Et3N (1.220 mL, 8.75 mmol) was added to the reaction mixture. The reaction mixture was then diluted with CH2Cl2 (30 ml). The reaction mixture was washed with water (20 ml) and saturated aqueous NaCl (20 ml). The organic layer was separated, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-100% EtOAc/Hex to give the product, 1-(4-nitrophenyl)azepan-4-one (392 mg, 1.673 mmol, 84% yield) as a yellow solid. Anal. Calcd. for C12H14N2O3 m/z 234.2, found: 235.1 (M+H)+; 1H NMR (500 MHz, CDCl3) δ ppm 8.12 (d, J=9.35 Hz, 2H), 6.66 (d, J=9.35 Hz, 2H), 3.95-3.83 (m, 2H), 3.83-3.72 (m, 2H), 2.92-2.66 (m, 4H), 2.02-1.86 (m, 2H); 13C NMR (126 MHz, CDCl3) δ ppm 209.79, 151.25, 137.70, 126.52, 110.45, 51.82, 45.39, 42.64, 41.79, 23.88.







Yield
84%
Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]2[CH2:26][CH2:25][CH2:24][CH:23]([OH:27])[CH2:22][CH2:21]2)=[CH:16][CH:15]=1)([O-:13])=[O:12].CCN(CC)CC>C(Cl)Cl>[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]2[CH2:26][CH2:25][CH2:24][C:23](=[O:27])[CH2:22][CH2:21]2)=[CH:16][CH:15]=1)([O-:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.392 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.395 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
470 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CCC1)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
1.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at −78° C. for 20 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at −78° C. for 1.5 hr
|
|
Duration
|
1.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with water (20 ml) and saturated aqueous NaCl (20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 0-100% EtOAc/Hex
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.673 mmol | |
| AMOUNT: MASS | 392 mg | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
